molecular formula C13H8BrClN4O2 B2464893 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477848-53-6

3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2464893
CAS RN: 477848-53-6
M. Wt: 367.59
InChI Key: JIRJGGGFAQLWRN-UHFFFAOYSA-N
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Description

“3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies . For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction has been used in the synthesis of pyrimidine derivatives . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents .

Scientific Research Applications

Molecular Structure and Crystallography

The molecular structure of compounds related to 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been a subject of study. Specifically, the structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine was determined using X-ray diffractometry. These compounds exhibit interesting intramolecular interactions and crystal packing characteristics, such as N⋯Cl, N⋯S, and π–π interactions, which have implications for their chemical reactivity and stability (Frizzo et al., 2009).

Chemical Synthesis and Modification

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been demonstrated in various synthetic approaches. A strategy involving phenoxide as a leaving group in SNAr reactions has been developed for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate. This method offers an improvement over prior methods, especially when multiple unique 3-aryl substituents are to be incorporated (Catalano et al., 2015).

Applications in Material Science and Chemistry

The compound's structural characteristics and reactivity make it a candidate for material science applications and chemical research. For instance, the presence of halogen functionalities on the pyrimidine nucleus in related compounds has been shown to render them useful as versatile synthetic intermediates for easy diversification. This versatility is evidenced by reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution (Tang et al., 2014).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Pyrimidine and its derivatives have shown promising results in the treatment of cancer . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

properties

IUPAC Name

3-bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN4O2/c1-7-12(14)13-16-5-4-10(18(13)17-7)8-2-3-9(15)11(6-8)19(20)21/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRJGGGFAQLWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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